butyl 4-(3-methoxyindazol-1-yl)benzoate
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Overview
Description
Butyl 4-(3-methoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C19H20N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a methoxyindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-methoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-methoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-methoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxyindazol-1-yl)benzoate.
Reduction: Formation of butyl 4-(3-methoxyindazol-1-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the indazole ring.
Scientific Research Applications
Butyl 4-(3-methoxyindazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-(3-methoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Lacks the indazole moiety, making it less complex.
4-(3-methoxyindazol-1-yl)benzoic acid: Lacks the butyl ester group, affecting its solubility and reactivity.
Methyl 4-(3-methoxyindazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.
Uniqueness
Butyl 4-(3-methoxyindazol-1-yl)benzoate is unique due to the combination of the butyl ester and methoxyindazole groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
20943-49-1 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
butyl 4-(3-methoxyindazol-1-yl)benzoate |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-24-19(22)14-9-11-15(12-10-14)21-17-8-6-5-7-16(17)18(20-21)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
LYGMPMRHVUJMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OC |
Origin of Product |
United States |
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